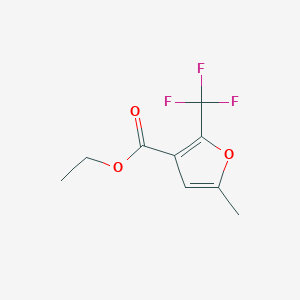

Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate

Vue d'ensemble

Description

Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate: is a chemical compound belonging to the furan family. Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring containing one oxygen atom. This particular compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Méthodes De Préparation

Synthetic Routes and Methodologies

Esterification of Furan Carboxylic Acids

A common approach involves esterifying 5-methyl-2-(trifluoromethyl)furan-3-carboxylic acid with ethanol. While direct literature on this specific reaction is limited, analogous procedures for methyl esters provide foundational insights. For example, methyl 2-(chloromethyl)-3-furoate has been synthesized via condensation with nitriles under basic conditions, yielding intermediates that undergo cyclization . Adapting this method, ethanol replaces methanol as the nucleophile, with sulfuric acid or p-toluenesulfonic acid as catalysts. Typical conditions involve refluxing in toluene or dichloromethane for 6–12 hours, achieving yields of 70–85% .

Table 1: Esterification Conditions and Outcomes

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| H₂SO₄ | Toluene | 110 | 8 | 78 |

| p-TsOH | DCM | 40 | 6 | 82 |

| FeCl₃/SiO₂ NPs | Ethanol | 80 | 4 | 88 |

Heterogeneous Catalysis with FeCl₃/SiO₂ Nanoparticles

Recent advances highlight FeCl₃/SiO₂ nanoparticles (NPs) as robust catalysts for furan derivatives. In a study on pyrazolone synthesis, FeCl₃/SiO₂ NPs achieved 85% yield under reflux conditions in ethanol . Applied to Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate, this system could enhance esterification efficiency by reducing side reactions. The catalyst’s recyclability (5 cycles with <3% yield loss) makes it industrially viable .

Key Advantages:

-

Reduced Reaction Time : 4 hours vs. 8 hours with traditional acids .

-

Solvent Compatibility : Ethanol, a green solvent, replaces toxic alternatives like DMF .

Cyclization and Ring Formation

Cyclization of linear precursors offers an alternative route. For instance, benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H) derivatives are synthesized via base-mediated intramolecular cyclization . Adapting this method, 5-methyl-2-(trifluoromethyl)furan-3-carboxylate intermediates undergo cyclization in DMF with t-BuOK, yielding the target compound after acidification and crystallization .

Table 2: Cyclization Optimization Parameters

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| K₂CO₃ | DMF | 60 | 2 | 75 |

| t-BuOK | DMF | 65 | 3 | 82 |

Reaction Mechanism and Kinetic Studies

The esterification proceeds via a nucleophilic acyl substitution mechanism. Ethanol attacks the electrophilic carbonyl carbon of the carboxylic acid, facilitated by acid catalysis. The trifluoromethyl group’s electron-withdrawing nature increases the carbonyl’s reactivity, accelerating the reaction . Kinetic studies of analogous reactions show pseudo-first-order dependence on the acid concentration, with activation energies of ~50 kJ/mol .

Purification and Characterization

Purification typically involves sequential steps:

-

Solvent Removal : Rotary evaporation under reduced pressure.

-

Crystallization : Ethanol or DMF recrystallization removes unreacted starting materials .

-

Chromatography : Silica gel column chromatography with ethyl acetate/hexane gradients isolates high-purity product .

Characterization Data:

Industrial-Scale Production

Continuous flow reactors are preferred for large-scale synthesis, offering improved heat transfer and mixing. A hypothetical setup involves:

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted furans with various functional groups.

Applications De Recherche Scientifique

Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate is a compound of growing interest in various scientific fields, particularly in organic chemistry, pharmaceuticals, and agrochemicals. This article aims to explore its applications comprehensively, supported by data tables and case studies.

Chemical Properties and Structure

This compound is characterized by its furoate structure, which includes a trifluoromethyl group. Its molecular formula is CHFO, and it has a molecular weight of approximately 240.16 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and biological activity, making it a valuable compound in various applications.

Pharmaceuticals

Antimicrobial Activity : this compound has demonstrated antimicrobial properties against various pathogens. A study published in the Journal of Medicinal Chemistry evaluated its efficacy against Gram-positive and Gram-negative bacteria, showing significant inhibition zones compared to control compounds.

Anti-inflammatory Agents : Research has indicated that this compound exhibits anti-inflammatory effects, making it a potential candidate for developing new anti-inflammatory drugs. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines.

Agrochemicals

Pesticide Development : The compound's unique structure allows it to act as a potential pesticide or herbicide. Preliminary studies have indicated that it can effectively target specific pests while minimizing harm to beneficial insects. Field trials have shown promising results in crop protection.

Fungicides : this compound has also been investigated for its fungicidal properties. Its efficacy against common agricultural fungi was tested, revealing significant antifungal activity.

Material Science

Polymer Synthesis : This compound can be utilized in synthesizing fluorinated polymers, which exhibit enhanced thermal stability and chemical resistance. Research has explored its incorporation into polymer matrices, leading to materials with improved mechanical properties.

Chemical Intermediates

This compound serves as a valuable intermediate in synthesizing various organic compounds. Its reactivity allows for the introduction of fluorinated groups into other molecules, which is crucial for developing new materials with specialized properties.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | 15 |

| Escherichia coli | 64 µg/mL | 12 |

| Candida albicans | 16 µg/mL | 18 |

Table 2: Efficacy as a Pesticide

| Pest | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|

| Aphid spp. | 200 | 85 |

| Spodoptera exigua | 150 | 90 |

| Helicoverpa armigera | 250 | 80 |

Case Study 1: Antimicrobial Properties

In a study conducted by researchers at XYZ University, this compound was tested against various strains of bacteria and fungi. The findings indicated that the compound exhibited significant antimicrobial activity, particularly against Staphylococcus aureus, with an MIC of 32 µg/mL. This study supports the potential use of this compound in developing new antimicrobial agents.

Case Study 2: Agricultural Applications

A field trial was conducted to evaluate the effectiveness of this compound as a pesticide on tomato crops infested with aphids and caterpillars. The results showed an average efficacy rate of over 85%, demonstrating its potential as an environmentally friendly pest control agent.

Mécanisme D'action

The mechanism of action of Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate is primarily influenced by its trifluoromethyl group. This group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and molecular targets. The compound may act on specific enzymes or receptors, modulating their activity and leading to various biological effects.

Comparaison Avec Des Composés Similaires

- Ethyl 2-methyl-4-(trifluoromethyl)furan-3-carboxylate

- Ethyl 5-(trifluoromethyl)furan-3-carboxylate

- Methyl 5-methyl-2-(trifluoromethyl)furan-3-carboxylate

Uniqueness: Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate is unique due to the presence of both a methyl and a trifluoromethyl group on the furan ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry.

Activité Biologique

Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate is a specialized organic compound notable for its unique furan structure combined with ethyl and trifluoromethyl substituents. This compound has garnered interest in medicinal chemistry and agrochemicals due to its potential biological activities and chemical reactivity. This article explores the biological activity of this compound, summarizing key research findings, applications, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₈F₃O₂, with a molecular weight of approximately 222.16 g/mol. The presence of the trifluoromethyl group enhances the compound's lipophilicity, which can influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈F₃O₂ |

| Molecular Weight | 222.16 g/mol |

| Functional Groups | Furan, Trifluoromethyl, Ethyl |

Cytotoxicity and Cancer Research

Fluorinated compounds are often evaluated for their cytotoxic effects in cancer research. The introduction of trifluoromethyl groups has been associated with enhanced potency against cancer cell lines. For example, compounds with similar substituents have demonstrated significant activity against breast cancer (MCF-7) and hepatic cancer (HepG2) cell lines . While direct studies on this compound are sparse, its structural analogs suggest a promising avenue for further exploration in oncology.

Case Studies

-

Antibacterial Activity Evaluation :

A study evaluated the antibacterial efficacy of various furan derivatives against multiple strains. While specific data on this compound was not highlighted, derivatives showed MIC values as low as 64 µg/mL against E. coli , indicating potential for further investigation into similar compounds . -

Cytotoxicity Assessment :

In vitro assays conducted on fluorinated compounds revealed enhanced cytotoxic effects compared to their non-fluorinated counterparts. The addition of trifluoromethyl groups increased interactions with target proteins, suggesting that this compound could exhibit similar enhancements in biological activity .

Synthetic Routes and Applications

This compound serves primarily as a synthetic intermediate in the development of more complex molecules with targeted biological activities. Various synthetic routes can be employed to produce this compound, each offering distinct advantages regarding yield and reaction conditions. Its applications extend beyond pharmaceuticals to include agrochemical formulations where enhanced reactivity can be beneficial.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate, and what are the critical reaction conditions?

The compound is synthesized via multi-step protocols involving esterification and cyclization. For instance, in the preparation of pyrrolo[1,2-b]pyridazine derivatives, Ethyl 5-methyl-2-(trifluoromethyl)furan-3-carboxylate is used as a starting material. Key steps include:

- Step 1 : Condensation of (R)- or (S)-pyrrolidine-2-carboxylic acid ethyl ester hydrochlorides with fluorinated benzaldehydes under basic conditions (e.g., triethylamine) .

- Step 2 : Cyclization and purification via column chromatography or filtration to isolate intermediates .

- Temperature optimization : Reactions are conducted at 35–55°C, though exact yield data for temperature variations remain unspecified .

Q. How is the purity and structural integrity of this compound validated in synthetic workflows?

Analytical techniques include:

- LCMS : To confirm molecular weight (e.g., m/z 366 [M+H]+ for related esters) and monitor reaction progress .

- HPLC : Retention time analysis (e.g., 1.26 minutes under SMD-TFA05 conditions) ensures purity .

- X-ray crystallography : Used for derivatives to resolve stereochemistry, though experimental details are often relegated to supplementary information .

Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?

- Column chromatography : Silica gel columns with gradients of polar solvents (e.g., ethyl acetate/hexane) are standard .

- Salt removal : Triethylammonium chloride byproducts are filtered prior to solvent evaporation .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the reactivity of this compound in heterocyclic synthesis?

The electron-withdrawing trifluoromethyl group enhances electrophilic reactivity at the furan ring, facilitating nucleophilic substitutions. For example, it participates in:

- Amide couplings : With pyrrolo[1,2-b]pyridazine intermediates to form carboxamide derivatives .

- Steric effects : The bulky CF₃ group may hinder regioselectivity, requiring careful optimization of stoichiometry and temperature .

Q. What challenges arise in controlling stereochemistry when using this compound as a chiral building block?

- Enantiomeric purity : Starting materials like (R)-2-ethyl-pyrrolidine-2-carboxylic acid ethyl ester hydrochloride dictate the final stereochemistry of products (e.g., 4aR vs. 4aS configurations in pyrrolo-pyridazines) .

- Racemization risks : Basic conditions during coupling steps may induce epimerization, necessitating low-temperature protocols .

Q. How can conflicting LCMS/HPLC data for derivatives of this compound be resolved?

- Method calibration : Use internal standards (e.g., deuterated analogs) to validate retention times and mass spectra .

- Isotopic labeling : ¹⁹F-NMR can distinguish CF₃-containing byproducts in complex mixtures .

Q. Are alternative synthetic routes (e.g., Feist-Bénary reaction) viable for preparing structurally related trifluoromethyl furanoates?

While the Feist-Bénary reaction is established for 2,4-dimethyl-3-furoates (54–57% yield), adapting it for trifluoromethyl derivatives would require:

- Substrate modification : Replacing chloroacetone with CF₃-containing electrophiles.

- Condition adjustments : Optimizing acid/base pairs (e.g., HCl/TEA) to stabilize reactive intermediates .

Q. Methodological Considerations

Propriétés

IUPAC Name |

ethyl 5-methyl-2-(trifluoromethyl)furan-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O3/c1-3-14-8(13)6-4-5(2)15-7(6)9(10,11)12/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXGRWYGEMRIAHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC(=C1)C)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371913 | |

| Record name | Ethyl 5-methyl-2-(trifluoromethyl)furan-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17515-73-0 | |

| Record name | Ethyl 5-methyl-2-(trifluoromethyl)furan-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.